molecular formula C21H14N2O2 B12795865 15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one CAS No. 81684-73-3

15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one

Cat. No.: B12795865
CAS No.: 81684-73-3
M. Wt: 326.3 g/mol
InChI Key: BNLZNLCEDWXLGQ-UHFFFAOYSA-N
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Description

15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one is a complex organic compound characterized by its unique pentacyclic structure. . Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the pentacyclic structure. For example, the use of palladium catalysts in a cyclization reaction can be crucial for achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 15-methyl-13-oxa-15,22-diazapentacyclo[129003,1204,9016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one apart is its specific pentacyclic structure, which imparts unique chemical and biological properties

Properties

CAS No.

81684-73-3

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one

InChI

InChI=1S/C21H14N2O2/c1-23-17-9-5-4-8-16(17)22-12-15-20(24)19-14-7-3-2-6-13(14)10-11-18(19)25-21(15)23/h2-12H,1H3

InChI Key

BNLZNLCEDWXLGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=CC3=C1OC4=C(C3=O)C5=CC=CC=C5C=C4

Origin of Product

United States

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